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Compound of Interest

Compound Name: Ethyl DL-leucinate hydrochloride

CAS No.: 23420-04-4

Cat. No.: B1634475

Get Quote

Executive Summary
The precise structural characterization of amino acid derivatives is a cornerstone of peptide

synthesis and peptidomimetic drug development. Leucine Ethyl Ester Hydrochloride (Leu-

OEt[1][2][3]·HCl) is a critical intermediate, serving as a hydrophobic building block. While the L-

enantiomer is ubiquitous in biological systems, the racemic mixture (DL-Leu-OEt·HCl) finds

specific utility in mechanistic studies, toxicology, and the synthesis of non-natural peptide

analogues.

This guide provides an authoritative workflow for the structural validation of racemic Leucine

Ethyl Ester. Unlike standard certificates of analysis, this document focuses on the causality of

analytical signals—explaining why a specific peak appears and how to use it to validate the

racemic nature of the compound against its pure enantiomers.

Chemical Identity & Physical Properties[1][4][5][6][7]
[8][9]
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Before instrumental analysis, the fundamental chemical identity must be established. The

distinction between the enantiopure (L-) and racemic (DL-) forms is critical, as they share

identical scalar physical properties (NMR, IR, MS) in achiral environments but diverge in

crystallographic and chiral properties.

Table 1: Comparative Identity Data
Property

DL-Leucine Ethyl Ester
HCl (Racemate)

L-Leucine Ethyl Ester HCl
(Enantiomer)

CAS Number 21691-53-2 2743-40-0

Molecular Formula

Molecular Weight 195.69 g/mol 195.69 g/mol

Stereochemistry 1:1 mixture of R and S Pure S-isomer

Optical Rotation (c=2, EtOH)

Melting Point
Distinct (often higher/sharper if

racemic compound)
134 – 138 °C

Synthesis & Impurity Profiling
Understanding the synthesis is essential for anticipating impurities. Leu-OEt is typically

produced via the Fischer Esterification of Leucine with ethanol in the presence of anhydrous

HCl (gas) or thionyl chloride.

Impurity Logic
Unreacted Leucine: Results from incomplete esterification. Detectable via TLC (ninhydrin) or

LC-MS (m/z 132).

Leucine Di-peptides: Can form if temperature control is poor, leading to amide bond

formation.

Solvent Traps: Ethanol or HCl trapped in the lattice.
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Figure 1: Synthesis pathway and potential impurity origins in the production of Leucine Ethyl

Ester.

Spectroscopic Characterization (The Fingerprint)
In an achiral environment (standard NMR solvents), the racemate and the L-isomer are

indistinguishable. The following data serves to confirm the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

is preferred over CDCl

for the hydrochloride salt to ensure complete solubility and sharp peaks for the ammonium
protons.

Protocol:

Dissolve ~10 mg of sample in 0.6 mL DMSO-

.

Acquire

H NMR (min 16 scans) and

C NMR (min 256 scans).
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Validation Check: Ensure the integration ratio of the ethyl group (CH

q : CH

t) is exactly 2:3.

Table 2:

H NMR Assignment (500 MHz, DMSO-

)
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Position

Chemical Shift
(

ppm)

Multiplicity Integral
Structural
Insight

8.60 – 8.80 Broad Singlet 3H

Ammonium salt

protons

(exchangeable).

-CH 3.90 – 4.00 Triplet (broad) 1H

Chiral center

proton.

Deshielded by

ester and amine.

Ester 4.10 – 4.20
Quartet (

Hz)
2H

Characteristic

ethyl ester

signal.

Ester 1.20 – 1.25
Triplet (

Hz)
3H

Terminal methyl

of the ethyl

group.

-CH 1.60 – 1.75 Multiplet 2H

Diastereotopic

protons adjacent

to the chiral

center.

-CH 1.50 – 1.60 Multiplet 1H

Methine of the

isobutyl side

chain.

-CH 0.85 – 0.95
Doublet (

Hz)
6H

Characteristic

leucine

"isopropyl"

doublet.

Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) on solid powder.

1730 – 1750 cm
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: Strong C=O stretch (Ester).[4] This confirms the esterification was successful.

2800 – 3000 cm

: Broad N-H stretch (Ammonium salt). Overlaps with C-H stretches.

1200 – 1250 cm

:C-O-C stretch (Ester linkage).

Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode).

Molecular Ion:

160.1

(Calculated for

: 159.13).

Fragmentation Pattern:

87: Loss of the ethyl ester group (

, mass 73). This is the characteristic "amine fragment" (

).

43: Isopropyl cation (

) from the leucine side chain.

Stereochemical Validation (The Crux)
This is the most critical section for a "racemic" specification. You must prove the presence of

both enantiomers in a 1:1 ratio. Standard NMR cannot do this.

Chiral HPLC Protocol
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Objective: Separate the L- and D- enantiomers to quantify the enantiomeric excess (ee), which

should be 0% for a racemate.

Methodology:

Column:Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+).

Why? Crown ether columns are specifically designed to complex with primary ammonium

ions (

), making them ideal for amino acids.

Mobile Phase: Perchloric acid (

) pH 1.5 to 2.0.

Why? Low pH ensures the amine remains protonated (

), which is required for the crown ether interaction.

Detection: UV at 210 nm (peptide bond/ester absorption).

Temperature: Lower temperatures (e.g., 10-15°C) often improve resolution for crown ether

separations.

Expected Result:

Racemate: Two peaks of equal area (1:1 ratio).

L-Standard: Single peak (used to identify which peak in the racemate is L).
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Figure 2: Decision tree for the structural and stereochemical validation of Racemic Leucine

Ethyl Ester.

Optical Rotation (Polarimetry)
A rapid, self-validating check.

Protocol: Dissolve sample in Ethanol (c=2.0). Measure at 20°C at the Sodium D-line (589

nm).

Specification:
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.

Note: Any significant deviation from zero indicates enantiomeric enrichment (impurity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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